(4-Ethyl-3-methylheptyl) acetate
CAS No.: 108419-34-7
Cat. No.: VC21352170
Molecular Formula: CH3CO2R,R=C10H21(primarily)
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108419-34-7 |
|---|---|
| Molecular Formula | CH3CO2R,R=C10H21(primarily) |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | (4-ethyl-3-methylheptyl) acetate |
| Standard InChI | InChI=1S/C12H24O2/c1-5-7-12(6-2)10(3)8-9-14-11(4)13/h10,12H,5-9H2,1-4H3 |
| Standard InChI Key | WMRWIFYVUIUXTL-UHFFFAOYSA-N |
| SMILES | CCCC(CC)C(C)CCOC(=O)C |
| Canonical SMILES | CCCC(CC)C(C)CCOC(=O)C |
Introduction
Synthesis Pathways
Esterification Reaction
The synthesis of (4-Ethyl-3-methylheptyl) acetate primarily involves esterification—a chemical reaction between an alcohol (4-ethyl-3-methylheptanol) and acetic acid in the presence of an acid catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid, which facilitate the removal of water during the reaction. The general reaction can be represented as:
where represents the branched alkyl group derived from 4-ethyl-3-methylheptanol.
Purification Techniques
After synthesis, purification steps such as distillation or solvent extraction are employed to isolate the desired ester product effectively. These methods help remove impurities and unreacted starting materials, ensuring the compound's high purity for industrial applications.
Physical and Chemical Properties
Physical Properties
The physical properties of (4-Ethyl-3-methylheptyl) acetate are summarized in Table 1 below:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 200.32 g/mol | |
| Density | 0.87 g/mL at 25 °C | |
| Boiling Point | 220–250 °C | |
| Flash Point | ~100 °C | |
| Refractive Index | : 1.429 |
These properties highlight the compound's stability under moderate temperatures and its suitability for use in liquid formulations.
Chemical Properties
Chemically, (4-Ethyl-3-methylheptyl) acetate exhibits typical reactivity associated with esters:
-
Hydrolysis: In acidic or basic conditions, the ester bond can be cleaved to yield the parent alcohol and acetic acid.
-
Transesterification: The compound can undergo exchange reactions with other alcohols to form different esters.
These reactions make it versatile for chemical synthesis processes.
Industrial Applications
Fragrances and Flavoring Agents
One of the primary uses of (4-Ethyl-3-methylheptyl) acetate is in perfumery and flavor industries due to its pleasant odor profile. Esters are widely recognized for their fruity or floral scents, making them essential components in formulations for consumer products like perfumes, air fresheners, and food additives.
Solvents and Intermediates
The compound also serves as a solvent in specialized applications where low volatility is required. Additionally, it acts as an intermediate in chemical synthesis pathways for pharmaceuticals or agrochemicals.
Research Directions
Environmental Impact Assessment
Future research could focus on evaluating the environmental impact of (4-Ethyl-3-methylheptyl) acetate production and usage. This includes studying biodegradability and potential toxicity to aquatic organisms.
Optimization of Synthesis Conditions
Advancements in catalytic methods may improve the efficiency of esterification reactions, reducing energy consumption and waste generation during production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume